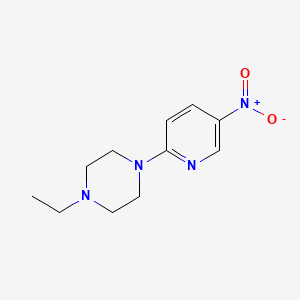
1-Ethyl-4-(5-nitropyridin-2-yl)piperazine
Cat. No. B1634525
M. Wt: 236.27 g/mol
InChI Key: SYRNFCTUTWHXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07528135B2
Procedure details


A mixture of 2.47 g (10 mmol) 1-ethyl-4-(5-nitro-pyridin-2-yl)-piperazine and 0.247 g Pd/C (10%) in 25 ml methanol was treated with 1 bar hydrogen at room temperature for 2 h. After filtration the mixture was evaporated to dryness to yield 2.12 g (98%) of the title compound as colorless solid. (m/e): 207.3 (MH+; 100%).




Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][N:10]=2)[CH2:5][CH2:4]1)[CH3:2].[H][H]>CO.[Pd]>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[N:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=2)[CH2:7][CH2:8]1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1CCN(CC1)C1=NC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0.247 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1CCN(CC1)C1=CC=C(C=N1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.12 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
